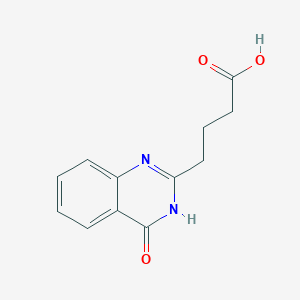

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-oxo-3H-quinazolin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUFDMAFCDCNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295034 | |

| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95494-51-2 | |

| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid (CAS 95494-51-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid (CAS 95494-51-2), a member of the quinazolinone class of heterocyclic compounds. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide synthesizes the available information on the physicochemical properties, potential synthetic routes, and prospective biological significance of this specific butanoic acid derivative. While experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates from established knowledge of the quinazolinone class to provide researchers with a foundational understanding and framework for future investigation.

Chemical and Physical Properties

A summary of the computed chemical and physical properties for this compound is presented below. These values are derived from computational models and provide a valuable starting point for experimental design.[3]

| Property | Value | Source |

| CAS Number | 95494-51-2 | PubChem[3] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | PubChem[3] |

| Molecular Weight | 232.23 g/mol | PubChem[3] |

| IUPAC Name | 4-(4-oxo-3H-quinazolin-2-yl)butanoic acid | PubChem[3] |

| Computed XLogP3 | 0.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 232.08479225 Da | PubChem[3] |

| Monoisotopic Mass | 232.08479225 Da | PubChem[3] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the title compound would involve the reaction of 2-aminobenzamide with glutaric anhydride. This reaction would introduce the butanoic acid side chain at the 2-position of the quinazolinone ring.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H12N2O3 | CID 135406772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and efficient two-step synthesis of 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, a molecule of significant interest in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis involves an initial acylation of anthranilic acid with glutaric anhydride to yield the intermediate, 4-(2-carboxyphenylamino)-4-oxobutanoic acid, followed by a cyclodehydration reaction to form the target quinazolinone derivative. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the rationale behind the choice of reagents and reaction conditions. The content is structured to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, enabling them to replicate and adapt the methodology for their specific research needs.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, have established them as privileged scaffolds in drug discovery and development.[3][4] The specific target of this guide, this compound, incorporates a carboxylic acid moiety, which can serve as a handle for further chemical modifications, such as amide bond formation, to create libraries of novel compounds for biological screening.

The synthesis of quinazolinones often begins with anthranilic acid or its derivatives, which provide the necessary benzene ring and an amino group for the construction of the fused heterocyclic system.[5] The general strategy involves the acylation of the amino group followed by cyclization.[3] This guide focuses on a straightforward and efficient approach utilizing glutaric anhydride to introduce the butanoic acid side chain and facilitate the subsequent ring closure to the desired quinazolinone.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound from anthranilic acid is accomplished in two primary steps:

-

N-Acylation of Anthranilic Acid: The initial step involves the reaction of anthranilic acid with glutaric anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of the glutaric anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, yielding the intermediate, 4-(2-carboxyphenylamino)-4-oxobutanoic acid. This reaction is typically carried out in a suitable solvent at elevated temperatures to ensure complete reaction.

-

Cyclodehydration to form the Quinazolinone Ring: The second step is the intramolecular cyclization of the N-acylated intermediate to form the final quinazolinone product. This transformation is a dehydration reaction that results in the formation of the six-membered heterocyclic ring. Heating the intermediate, often in the presence of a dehydrating agent like acetic anhydride, facilitates this process. The mechanism is believed to proceed through the formation of a mixed anhydride at the carboxylic acid group on the benzene ring, which activates it for intramolecular nucleophilic attack by the amide nitrogen. Subsequent dehydration yields the stable quinazolinone ring system.

Visualizing the Synthesis Pathway

The overall synthetic scheme can be visualized as a two-step process, starting with the nucleophilic attack of anthranilic acid on glutaric anhydride, followed by a cyclodehydration step to yield the final product.

Sources

- 1. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex | MDPI [mdpi.com]

The Ascendant Therapeutic Potential of Quinazolinone Butanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in the realm of medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a fertile ground for the development of a multitude of therapeutic agents.[3] The historical and ongoing success of quinazolinone-based drugs in oncology, anti-inflammatory, and antimicrobial therapies underscores the enduring relevance of this scaffold in modern drug discovery.[4][5][6] This technical guide will delve into a specific, promising subclass: quinazolinone butanoic acid derivatives. We will explore their synthesis, potential biological activities, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for researchers and drug development professionals.

Synthetic Pathways to Quinazolinone Butanoic Acid Derivatives: A Rational Approach

The synthesis of quinazolinone butanoic acid derivatives typically follows established methodologies for quinazolinone synthesis, with modifications to incorporate the butanoic acid moiety. A common and efficient strategy involves the initial construction of the quinazolinone core, followed by the attachment of the butanoic acid side chain.

A plausible and widely adaptable synthetic route is the condensation of a substituted anthranilic acid with an appropriate reagent to form a benzoxazinone intermediate. This intermediate is then reacted with 4-aminobutanoic acid (GABA) or its ester derivative to yield the desired 3-substituted quinazolinone butanoic acid.[7]

Diagram 1: General Synthetic Scheme

Caption: A generalized two-step synthesis of quinazolinone butanoic acid derivatives.

The choice of substituents on the anthranilic acid starting material allows for the generation of a diverse library of derivatives, enabling thorough structure-activity relationship (SAR) studies.[7] The rationale for this synthetic approach lies in its efficiency, versatility, and the ready availability of starting materials.

The Anti-Cancer Potential: Targeting the Hallmarks of Malignancy

The quinazolinone scaffold is a cornerstone in the development of anti-cancer therapeutics, with several approved drugs targeting key oncogenic pathways.[4][8] It is therefore highly probable that quinazolinone butanoic acid derivatives will exhibit significant anti-proliferative and cytotoxic activities.

Putative Mechanisms of Action

Based on the extensive literature on quinazolinone derivatives, the anti-cancer activity of their butanoic acid analogs could be mediated through several mechanisms:

-

Inhibition of Tubulin Polymerization: Many quinazolinone derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] The butanoic acid side chain could potentially influence the binding affinity of the molecule to the colchicine binding site on tubulin.

-

Kinase Inhibition: The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various kinases, including epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).[8][10] The nature and position of substituents on the quinazolinone ring, along with the butanoic acid moiety, will be critical in determining the kinase inhibitory profile.

-

Induction of Apoptosis: Quinazolinone derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[11] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest.[12]

Diagram 2: Potential Anti-Cancer Mechanisms

Caption: Plausible anti-cancer mechanisms of quinazolinone butanoic acid derivatives.

Experimental Evaluation of Anti-Cancer Activity

A systematic evaluation of the anti-cancer potential of newly synthesized quinazolinone butanoic acid derivatives is paramount. The following experimental workflow provides a robust framework for this assessment.

Diagram 3: Experimental Workflow for Anti-Cancer Evaluation

Caption: A stepwise workflow for assessing the anti-cancer properties of novel compounds.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the quinazolinone butanoic acid derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory activities, suggesting a similar potential for their butanoic acid counterparts.[13][14]

Potential Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of these derivatives are likely to be multifactorial:

-

Inhibition of Pro-inflammatory Enzymes: A key mechanism could be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial for the synthesis of prostaglandins.[14]

-

Modulation of Cytokine Production: These compounds may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15]

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Quinazolinone derivatives may exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

Experimental Evaluation of Anti-Inflammatory Activity

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinazolinone butanoic acid derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The quinazolinone scaffold has been explored for its antibacterial and antifungal properties, making the butanoic acid derivatives worthy of investigation in this therapeutic area.[2][16]

Putative Antimicrobial Mechanisms

The antimicrobial activity of quinazolinone butanoic acid derivatives may arise from:

-

Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall.

-

Inhibition of DNA Gyrase: This essential bacterial enzyme is a common target for antimicrobial drugs.

-

Interference with Biofilm Formation: Many chronic infections are associated with bacterial biofilms. Compounds that can inhibit biofilm formation are of significant interest.

Experimental Evaluation of Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the quinazolinone butanoic acid scaffold and correlation of these changes with biological activity are crucial for lead optimization.

Table 1: Hypothetical Structure-Activity Relationship Data

| Compound ID | R1-substituent (Position 6) | R2-substituent (Position 2) | Butanoic Acid Chain Modification | Anti-Cancer IC50 (µM) | Anti-Inflammatory (% Inhibition at 10 µM) | Antimicrobial MIC (µg/mL) |

| QBA-01 | H | CH3 | -COOH | 15.2 | 35 | >128 |

| QBA-02 | Cl | CH3 | -COOH | 8.5 | 52 | 64 |

| QBA-03 | OCH3 | CH3 | -COOH | 12.1 | 41 | >128 |

| QBA-04 | Cl | Phenyl | -COOH | 5.3 | 68 | 32 |

| QBA-05 | Cl | CH3 | -COOCH3 | >50 | 15 | >128 |

This is a hypothetical table for illustrative purposes.

Analysis of such data can reveal key structural features that govern biological activity. For instance, the presence of an electron-withdrawing group like chlorine at position 6 (QBA-02 vs. QBA-01) and an aromatic substituent at position 2 (QBA-04 vs. QBA-02) appears to enhance anti-cancer and anti-inflammatory activities. Furthermore, the free carboxylic acid of the butanoic acid moiety seems essential for activity (QBA-02 vs. QBA-05).

Conclusion and Future Directions

Quinazolinone butanoic acid derivatives represent a promising class of compounds with the potential for diverse biological activities. Their rational design, guided by established synthetic methodologies and a deep understanding of the pharmacophoric features of the quinazolinone scaffold, opens up new avenues for the development of novel therapeutics. Future research should focus on the synthesis of diverse libraries of these derivatives, followed by rigorous biological evaluation to elucidate their mechanisms of action and establish robust structure-activity relationships. Such endeavors will undoubtedly contribute to the advancement of this exciting area of medicinal chemistry.

References

- Bao, X., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5489.

- Chen, J., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 24(5), 395.

- Ciebiada, M., et al. (2020). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 21(23), 9243.

- Zahedifard, M., et al. (2015).

- Gali-Muhtasib, H., et al. (2019). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 62(15), 6992-7014.

- Jafari, E., et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 15(4), 789–797.

- Miller, A. B., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4424-4437.

- Abdel Gawad, N. M., et al. (2018). Design, synthesis and biological evaluation of some novel quinazolinone derivatives as potent apoptotic inducers. Future Medicinal Chemistry, 10(10), 1215-1232.

- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).

- Raffa, D., et al. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 25(18), 4280.

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 306-312. Available from: [Link]

-

Miller, A. B., et al. (2016). Structure–Activity Relationship for the 4(3H)‑Quinazolinone Antibacterials. ACS Publications. Available from: [Link]

-

Shin, D., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

- Yeşilada, A., et al. (2004). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. Archiv der Pharmazie, 337(2), 96-104.

- Asif, M. (2014). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Archives of Pharmacal Research, 37(8), 961-987.

- Haggam, R. A., et al. (2021). Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. Journal of the Iranian Chemical Society, 18(12), 3295-3306.

- Fadda, A. A., et al. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Pharmaceutical Sciences and Research, 9(7), 2821-2828.

-

Yeşilada, A., et al. (2004). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. Available from: [Link]

- Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 20(1), 40.

- Kumar, A., et al. (2013). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Bioorganic & Medicinal Chemistry Letters, 23(11), 3267-3275.

- Ghorab, M. M., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(21), 9694-9711.

- Lv, P., et al. (2021). Discovery of quinazolin-4(3H)-one derivatives as novel AChE inhibitors with anti-inflammatory activities. European Journal of Medicinal Chemistry, 213, 113175.

- El-Sayed, M. A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(8), 539-558.

- Algohary, A. M., et al. (2023). Novel phospha-oxazepinoquinazolinyl derivatives of ibuprofen as nitric oxide synthase inhibitors: Synthesis and biological evaluation. Arabian Journal of Chemistry, 16(1), 104400.

- El-Gohary, N. S., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry, 18(1), 48.

- Kapoor, B., et al. (2017). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(9), 234-239.

- Kumar, S., et al. (2024). Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives.

- Tu, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3144.

- Fadda, A. A., et al. (2008). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 13(6), 1259-1269.

- Asif, M. (2022). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Multidisciplinary Field, 8(6), 1-13.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search-library.ucsd.edu [search-library.ucsd.edu]

- 5. mdpi.com [mdpi.com]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Mechanism of action for 2-substituted quinazolin-4(3H)-ones

An In-Depth Technical Guide to the Mechanisms of Action for 2-Substituted Quinazolin-4(3H)-ones

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The substituent at the 2-position of this heterocyclic system is a critical determinant of its pharmacological activity, directing the molecule's mechanism of action towards diverse therapeutic outcomes. This guide provides a detailed examination of the core mechanisms through which 2-substituted quinazolin-4(3H)-ones exert their effects, with a focus on their roles as anticancer, antimicrobial, and anti-inflammatory agents. We will explore key molecular interactions, from the inhibition of receptor tyrosine kinases and tubulin polymerization in oncology to the disruption of bacterial cell processes. Furthermore, this document outlines validated experimental workflows for elucidating these mechanisms and summarizes key structure-activity relationships, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Quinazolin-4(3H)-one Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, forms the basis of the quinazolin-4(3H)-one scaffold.[1][2] This structure's unique combination of a hydrophobic domain and a hydrogen-bonding-capable heterocyclic ring allows for versatile interactions with biological macromolecules.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[2][4]

The significance of the quinazolin-4(3H)-one core is exemplified by several clinically approved drugs.[5] For instance, Gefitinib and Erlotinib, both bearing this scaffold, have revolutionized the treatment of non-small-cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR).[5] The functionalization at the C2-position is particularly crucial; the nature of the substituent attached at this position profoundly influences the compound's target specificity and overall pharmacological profile, making it a focal point for synthetic modification and drug design.[1]

A Spectrum of Biological Activity

The therapeutic potential of 2-substituted quinazolin-4(3H)-ones is exceptionally broad. The specific functional group at the 2-position directs the compound's activity towards distinct cellular targets, leading to a wide range of pharmacological effects:

-

Anticancer Activity: This is the most extensively studied area, with mechanisms including the inhibition of critical enzymes in signaling pathways (e.g., tyrosine kinases), disruption of cytoskeletal components (tubulin), and induction of programmed cell death (apoptosis).[1][5]

-

Antimicrobial Activity: Derivatives have shown potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] Mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of transcription and translation processes.[8][9]

-

Anti-inflammatory Activity: Certain analogues exhibit significant anti-inflammatory effects, comparable to standard drugs like indomethacin, by modulating inflammatory pathways.[10][11]

-

Central Nervous System (CNS) Activity: Historically, the quinazolinone scaffold is known for CNS-active compounds like methaqualone.[4][12] Modern derivatives are being investigated for more specific anticonvulsant properties.[13]

Core Mechanisms of Action: A Deep Dive

Anticancer Mechanisms

The fight against cancer has been a major driver for the development of quinazolinone-based compounds. Their efficacy stems from their ability to interfere with multiple hallmarks of cancer.

Many 2-substituted quinazolinones function as potent inhibitors of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate growth, differentiation, and survival.[5] Overexpression or mutation of these kinases, such as EGFR and HER2, is a common driver of tumorigenesis.[14]

Mechanism: These quinazolinone derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cell proliferation.[14] The quinazoline ring mimics the adenine portion of ATP, forming key hydrogen bonds within the active site. The substituent at the C2-position often extends into a more hydrophobic region of the pocket, contributing to binding affinity and selectivity.[3] Clinically used drugs like Gefitinib and Vandetanib are prime examples of this mechanism.[5]

Caption: EGFR signaling pathway inhibition by 2-substituted quinazolin-4(3H)-ones.

The microtubule network is essential for cell division, motility, and intracellular transport. Disrupting its dynamics is a proven anticancer strategy. Several 2-styrylquinazolin-4(3H)-ones and related analogues act as potent antimitotic agents by inhibiting tubulin polymerization.[15][16]

Mechanism: These compounds bind to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules. The resulting disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis.[17] Molecular docking studies have confirmed that these molecules fit well within the tubulin binding site, and structure-activity relationship studies show that substituents on the 2-styryl group can significantly modulate activity.[1][17]

Caption: Mechanism of tubulin polymerization inhibition by quinazolinone derivatives.

Ultimately, the efficacy of most anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Quinazolinones achieve this as a downstream consequence of their primary mechanisms. For example, by inhibiting tubulin polymerization, the cell cycle is arrested at the G2/M phase, which activates cellular checkpoints that lead to apoptosis, often indicated by the upregulation of proteins like cleaved PARP-1 and caspase-3.[17] Similarly, blocking critical survival signals from tyrosine kinases like EGFR can also trigger apoptotic pathways.[5]

Antimicrobial Mechanisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The 2-substituted quinazolin-4(3H)-one scaffold has proven to be a promising starting point for developing new antibacterials.[7]

Mechanism: The antimicrobial action of these compounds is varied:

-

Inhibition of DNA Gyrase: Some quinazolinone-hydrazone derivatives have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby halting bacterial proliferation.[9]

-

Inhibition of Penicillin-Binding Proteins (PBPs): A novel class of 4(3H)-quinazolinones was discovered through in silico screening to bind to PBP2a, the protein responsible for methicillin resistance in S. aureus (MRSA).[7][18] This provides a mechanism to combat one of the most challenging hospital-acquired pathogens.

-

Inhibition of Dihydrofolate Reductase (DHFR): Some derivatives act as nonclassical antifolates, inhibiting DHFR, an enzyme crucial for nucleotide synthesis in microbes.[19]

-

Disruption of Transcription/Translation: Certain compounds have been shown to inhibit the transcription and translation of bacterial RNA, suggesting a broad impact on protein synthesis.[8]

Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and its chronic dysregulation is implicated in many diseases. Quinazolinone derivatives have been synthesized that show potent anti-inflammatory and analgesic activities.[10][11] While the precise targets are still under broad investigation, the likely mechanism involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. Some compounds have shown activity more potent than the reference drug diclofenac.[11]

Key Experimental Workflows for Mechanistic Elucidation

As a senior application scientist, it is crucial to employ self-validating and robust protocols to determine the mechanism of action.

General Workflow for Target Identification

Caption: A general workflow for elucidating the mechanism of action.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol determines the ability of a compound to inhibit the enzymatic activity of EGFR.

-

Plate Preparation: Add 5 µL of diluted test compound (in a buffer containing DMSO) to a 384-well plate. Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add 10 µL of EGFR enzyme solution to each well.

-

Reaction Initiation: Add 10 µL of ATP/substrate solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add 25 µL of a stop solution containing a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Signal Development: Incubate for another 40 minutes to allow the detection signal to develop.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve. Causality Check: A no-ATP control is essential to ensure the compound is not interfering with the detection system itself.

Protocol: Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.

-

Reagent Preparation: Reconstitute lyophilized bovine tubulin protein in a general tubulin buffer on ice. Prepare test compounds at various concentrations.

-

Plate Setup: Add 5 µL of test compound, positive control (e.g., colchicine), or vehicle control to a 96-well plate.

-

Reaction Initiation: Add 50 µL of the tubulin solution to each well to initiate polymerization.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.

-

Analysis: Plot absorbance versus time. The rate of polymerization is the slope of the linear phase. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value. Causality Check: The inclusion of a polymerization enhancer like paclitaxel can serve as a counter-screen to validate the inhibitory mechanism.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.

-

Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in appropriate broth to the mid-logarithmic phase.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by reading the optical density at 600 nm.

Structure-Activity Relationship (SAR) Summary

The substituent at the C2-position is paramount in defining the biological target and potency. Below is a summary of key SAR insights.

| C2-Substituent Type | Primary Biological Activity | Key Molecular Target(s) | Representative Examples / Notes |

| Substituted Aniline/Aryl | Anticancer | EGFR, HER2, VEGFR2 | The 4-anilinoquinazoline core is classic for EGFR inhibitors like Gefitinib.[5][14] Halogenation often improves activity.[3] |

| Styryl Group | Anticancer | β-Tubulin | (E)-2-styrylquinazolin-4(3H)-ones bind to the colchicine site.[15] Substitutions on the styryl phenyl ring modulate potency. |

| (Amino)aryl/alkyl | Antibacterial (Anti-MRSA) | Penicillin-Binding Proteins (PBP2a) | A 2-(amino) group is critical. A 3,4-difluorobenzylamine at this position showed high potency against MRSA.[6][20] |

| Hydrazone Moiety | Antimicrobial | DNA Gyrase | Hydrazone derivatives linked at the C2-position show good activity against bacterial and fungal strains.[9] |

| Phenyl/Substituted Phenyl | Anti-inflammatory, Analgesic | COX Enzymes (putative) | 6,8-dibromo-2-phenyl derivatives with acidic side chains at the N3-position show excellent activity.[10] |

| Phenyl, Biphenyl, Naphthyl | Anticancer | β-Tubulin | Larger aromatic systems at C2 can enhance tubulin polymerization inhibition and in vivo antitumor activity.[17][21] |

Conclusion and Future Perspectives

The 2-substituted quinazolin-4(3H)-one scaffold remains an exceptionally fertile ground for drug discovery. Its synthetic tractability and the profound influence of the C2-substituent allow for the fine-tuning of pharmacological activity across a wide range of diseases. The core mechanisms—kinase inhibition and tubulin disruption in cancer, and enzyme inhibition in microbes—are well-established.

Future efforts will likely focus on developing derivatives with enhanced selectivity to reduce off-target effects and overcome resistance mechanisms. For example, fourth-generation EGFR inhibitors are being designed to target specific resistance mutations.[22] The development of dual-target inhibitors, such as compounds that inhibit both EGFR and tubulin polymerization, represents another promising strategy to achieve synergistic anticancer effects.[3] As our understanding of disease biology deepens, the versatility of the 2-substituted quinazolin-4(3H)-one core ensures its continued relevance in the development of next-generation therapeutics.

References

-

Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

-

Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

-

Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. PubMed. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

-

SYNTHESIS, CYTOTOXICITY, AND INHIBITORY EFFECTS ON TUBULIN POLYMERIZATION OF A NEW 3-HETEROCYCLO SUBSTITUTED 2-STYRYLQUINAZOLINONES. IRIS UniPA. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health (NIH). Available at: [Link]

-

Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. Available at: [Link]

-

#104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry. Available at: [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3 H )-ones as Potential Antileukemic Agents. ResearchGate. Available at: [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. Available at: [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health (NIH). Available at: [Link]

-

Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Design, synthesis and biological evaluation of 2H-[5][23]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Semantic Scholar. Available at: [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. PubMed Central. Available at: [Link]

-

Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health (NIH). Available at: [Link]

-

Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, analgesic and anti-inflammatory activities of some novel 2,3-disubstituted quinazolin-4(3H)-ones. PubMed. Available at: [Link]

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PubMed Central. Available at: [Link]

-

Synthesis, Analgesic and Anti-inflammatory Activities of Some Novel 2,3-Disubstituted Quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

-

Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health (NIH). Available at: [Link]

-

ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. Available at: [Link]

-

Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents. PubMed. Available at: [Link]

-

Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity. Semantic Scholar. Available at: [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 10. Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, analgesic and anti-inflammatory activities of some novel 2,3-disubstituted quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. SYNTHESIS, CYTOTOXICITY, AND INHIBITORY EFFECTS ON TUBULIN POLYMERIZATION OF A NEW 3-HETEROCYCLO SUBSTITUTED 2-STYRYLQUINAZOLINONES [iris.unipa.it]

- 17. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.vensel.org [pubs.vensel.org]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 22. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones | MDPI [mdpi.com]

The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery - An In-depth Technical Guide

Introduction: The Enduring Legacy and Therapeutic Promise of Quinazolinones

The quinazolinone scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidinone ring, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in over 200 naturally occurring alkaloids and numerous synthetic pharmaceuticals underscores its significance as a "privileged scaffold".[3][4] This prominence is attributed to its remarkable synthetic versatility and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][5] Quinazolinone derivatives have been successfully developed into clinical drugs for treating various diseases, including cancer, microbial infections, and inflammatory conditions.[1][6][7]

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and synthesis of novel quinazolinone scaffolds. Moving beyond a mere recitation of synthetic protocols, this guide delves into the causality behind experimental choices, offering field-proven insights into the strategic design and execution of synthetic routes for accessing diverse and potent quinazolinone-based therapeutic agents.

Strategic Approaches to the Synthesis of Quinazolinone Scaffolds

The synthetic accessibility of the quinazolinone core is a key driver of its widespread use in drug discovery. A multitude of synthetic strategies have been developed, ranging from classical condensation reactions to modern catalytic and environmentally benign methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Synthetic Methodologies: The Foundation of Quinazolinone Chemistry

The Niementowski reaction, first described in 1895, represents a foundational method for the synthesis of 4(3H)-quinazolinones.[8] This reaction involves the condensation of anthranilic acid with an amide.[9] While historically significant, this method can sometimes suffer from low to moderate yields.[9]

A more common and versatile approach involves a two-step procedure starting from anthranilic acid. The first step is the cyclization of anthranilic acid with an acid anhydride (e.g., acetic anhydride) to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine to yield the desired 3-substituted-4(3H)-quinazolinone.[10] This method offers a high degree of flexibility in introducing substituents at the 3-position.

Experimental Protocol: Two-Step Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

In a round-bottom flask equipped with a reflux condenser, add anthranilic acid and an excess of acetic anhydride.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product, 2-methyl-4H-3,1-benzoxazin-4-one, will often crystallize out of the solution.

-

Collect the crystals by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.

Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-one

-

In a separate reaction vessel, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate in a suitable solvent (e.g., ethanol, acetic acid).

-

Add an equimolar amount of the desired primary amine.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The desired 2-methyl-3-substituted-quinazolin-4(3H)-one product will often precipitate.

-

Collect the product by filtration, wash with a suitable solvent, and purify further if necessary (e.g., by recrystallization or column chromatography).[9]

Modern Synthetic Innovations: Expanding the Chemical Space

In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally friendly methods for quinazolinone synthesis. These modern approaches often leverage catalysis and novel reaction conditions to access a wider range of derivatives.

Metal-Catalyzed Reactions:

Copper- and palladium-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolinones.[11] For instance, copper-catalyzed domino reactions of alkyl halides and anthranilamides provide an efficient route to 2-substituted quinazolin-4(3H)-ones with good to excellent yields and broad functional group tolerance.[12] Similarly, copper-catalyzed reactions of 2-arylindoles with amines or ammonium in the presence of oxygen offer a simple and mild method for accessing various quinazolinones.[12]

Organocatalysis:

Organocatalytic methods provide a metal-free alternative for the synthesis of quinazolinones. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic organocatalyst in the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines has been reported to yield quinazolinone products in moderate to good yields.[13]

Microwave-Assisted and Ultrasound-Promoted Synthesis:

Microwave irradiation and ultrasound have been successfully employed to accelerate the synthesis of quinazolinones, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. A one-pot, microwave-assisted synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acid, trimethyl orthoformate, and a primary amine in ethanol has been reported.[9]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

-

In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in 10 mL of ethanol.[9]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 120 °C for 30 minutes.[9]

-

After the reaction is complete and the vessel has cooled, pour the reaction mixture over crushed ice.[9]

-

The precipitated product can be collected by filtration and purified by recrystallization.[9]

Green Chemistry Approaches:

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones. The use of deep eutectic solvents (DES) as an alternative to volatile organic solvents has been explored for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.[10]

Visualizing Synthetic Pathways

The following diagram illustrates a general and versatile two-step synthetic workflow for accessing 3-substituted quinazolinone scaffolds.

Caption: A generalized two-step synthesis of 3-substituted quinazolinones.

Structure-Activity Relationship (SAR) and Therapeutic Applications

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core.[14][15] Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates.

Anticancer Activity:

The quinazolinone scaffold is a key component of several approved anticancer drugs, such as gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors.[7] SAR studies have shown that substitution at the 6- and 7-positions of the quinazolinone ring, as well as the nature of the substituent at the 4-position, significantly influences EGFR inhibitory activity.[7]

Antifungal and Antimicrobial Activity:

Quinazolinone derivatives have also demonstrated significant potential as antifungal and antimicrobial agents.[15][16] For example, the introduction of a trifluoromethyl group at the 2-position of the quinazolinone scaffold has been shown to enhance antifungal activity.[16][17] Furthermore, the hybridization of the quinazolinone scaffold with other bioactive pharmacophores, such as pyrazole, has led to the development of novel antifungal agents.[18]

Other Therapeutic Areas:

The therapeutic potential of quinazolinones extends beyond oncology and infectious diseases. Derivatives have shown promise as anti-inflammatory, anticonvulsant, antiviral, and antimalarial agents.[1][17][19][20] Recent research has also highlighted their potential in developing therapeutics for Alzheimer's disease by targeting key pathological processes such as cholinesterase inhibition and β-amyloid aggregation.[4]

Quantitative Data Summary

The following table summarizes the antifungal activity of selected quinazolinone derivatives against various phytopathogenic fungi, illustrating the impact of substitution on biological activity.

| Compound | Substitution at N-2 | Antifungal Activity (IC50 in µg/mL) against Sclerotinia sclerotiorum |

| KZL-15 | -CF3 | Potent activity |

| KZL-22 | -CF3 | Potent activity |

| 6c | Varies | 2.46 |

Data adapted from a study on quinazolinone derivatives as potential fungicides.[16]

Future Directions and Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, including flow chemistry and biocatalysis. The exploration of novel substitution patterns and the synthesis of fused quinazolinone systems will undoubtedly lead to the discovery of compounds with novel mechanisms of action and improved pharmacological profiles.[2][21] Furthermore, the application of computational methods, such as molecular docking and virtual screening, will continue to play a crucial role in the rational design and optimization of quinazolinone-based drug candidates.[14]

References

- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). [Source Not Available]

- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers

- Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. (n.d.).

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).

- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). [Source Not Available]

- Recent advances in the synthesis of 2,3-fused quinazolinones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing)

- Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinazolinones. (n.d.). Taylor & Francis Online

- Recent advances in 4(3H)-quinazolinone syntheses. (n.d.). RSC Publishing

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). MDPI

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016).

- Biological Activity of Quinazolinones. (n.d.).

- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal

- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021).

- 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). PubMed

- Structure activity relationship (SAR)

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). [Source Not Available]

- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online

- Synthesis of Quinazolinone Deriv

- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (n.d.). PMC - NIH

- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing

- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (n.d.). MDPI

- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed

Sources

- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 7. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. ujpronline.com [ujpronline.com]

- 12. Quinazolinone synthesis [organic-chemistry.org]

- 13. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 14. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Spectroscopic Characterization of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Abstract: This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, a molecule of interest within medicinal chemistry and drug development. Quinazolinone scaffolds are privileged structures known for a wide range of biological activities.[1] Robust, multi-technique spectroscopic analysis is therefore non-negotiable for verifying molecular structure, confirming purity, and establishing a reference standard for future analytical work. This document outlines the theoretical basis, expected spectral features, and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to this target compound.

Introduction and Molecular Structure Analysis

This compound (Molecular Formula: C₁₂H₁₂N₂O₃, Molecular Weight: 232.23 g/mol ) is a heterocyclic compound featuring a bicyclic quinazolinone core linked to a butanoic acid side chain at the 2-position.[2] The structural integrity of this molecule is paramount to its function, and its verification relies on a synergistic application of various spectroscopic techniques. Each method probes different aspects of the molecule's constitution, providing complementary pieces of evidence that, when combined, create an unambiguous structural assignment.

Key Structural Features for Spectroscopic Analysis:

-

Quinazolinone Core: A fused benzene and pyrimidine ring system. This core contains:

-

An aromatic ring (4 protons).

-

An α,β-unsaturated amide (lactam) system.

-

A C=N imine-like bond within the heterocyclic ring.

-

-

Butanoic Acid Side Chain: A four-carbon aliphatic chain with a terminal carboxylic acid.

-

Key Functional Groups:

-

Carboxylic Acid (-COOH)

-

Secondary Amide (-C(=O)NH-)

-

Aromatic Ring (Disubstituted benzene)

-

Aliphatic Chain (-CH₂-)

-

The following sections will detail how NMR, MS, IR, and UV-Vis spectroscopy are employed to identify and confirm each of these structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms. For a definitive analysis, a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is recommended.[3]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to dissolve the polar carboxylic acid and engage in hydrogen bonding with the N-H and O-H protons allows for their observation as exchangeable signals.

-

Aromatic Region (δ 7.5-8.2 ppm): The four protons on the benzene portion of the quinazolinone ring will appear in this downfield region. Due to the fused ring system, they will present as a complex pattern of doublets and triplets. The proton adjacent to the amide carbonyl (at position 5) is typically the most deshielded.

-

Amide Proton (δ ~12.1 ppm): The N-H proton of the lactam is expected to be a broad singlet significantly downfield due to deshielding from the adjacent carbonyl and its involvement in the conjugated system.

-

Carboxylic Acid Proton (δ >12 ppm): The acidic proton of the -COOH group will also appear as a very broad singlet, often interchangeable with the amide proton region, and its presence can be confirmed by D₂O exchange.

-

Aliphatic Chain (δ 2.0-3.0 ppm): The three methylene (-CH₂-) groups of the butanoic acid chain will exhibit distinct signals.

-

-CH₂-COOH (α-position): Expected around δ 2.4 ppm as a triplet, deshielded by the adjacent carboxylic acid carbonyl.

-

-CH₂-C=N (α'-position): Expected around δ 2.8 ppm as a triplet, deshielded by the C=N bond of the quinazolinone ring.

-

-CH₂-CH₂-CH₂- (β-position): Expected to be the most upfield of the chain protons, around δ 2.0 ppm, appearing as a quintet (or multiplet) due to coupling with the two adjacent methylene groups.

-

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

-

Carbonyl Carbons (δ 160-175 ppm): Two distinct signals are expected in the far downfield region. The carboxylic acid carbonyl (~174 ppm) and the amide carbonyl (~162 ppm) are readily identifiable.

-

Aromatic & Heterocyclic Carbons (δ 115-150 ppm): This region will contain signals for the six carbons of the benzene ring and the two sp² carbons (C=N and the quaternary carbon C-4a) of the pyrimidine ring. The carbon at the 2-position, attached to the butanoic acid chain, will also appear in this region, typically around 155 ppm.

-

Aliphatic Carbons (δ 20-35 ppm): The three sp³ carbons of the butanoic acid chain will be found in the upfield region of the spectrum.

Table 1: Predicted NMR Data for this compound in DMSO-d₆

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | >12.0 (br s, 1H) | ~174.0 |

| -NH- | ~12.1 (br s, 1H) | - |

| Aromatic C-H | 7.5 - 8.2 (m, 4H) | 120.0 - 135.0 |

| Amide C=O | - | ~162.0 |

| Heterocyclic C=N | - | ~155.0 |

| Quaternary Aromatic C | - | 120.0 - 150.0 |

| -CH₂- (to C=N) | ~2.8 (t, 2H) | ~33.0 |

| -CH₂- (to COOH) | ~2.4 (t, 2H) | ~30.0 |

| -CH₂-CH₂-CH₂- | ~2.0 (quint, 2H) | ~22.0 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

2D Spectra (Optional but Recommended): Acquire COSY and HSQC spectra to establish H-H and C-H correlations, respectively, confirming the assignments.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the chemical shifts using the residual solvent peak of DMSO (¹H: 2.50 ppm, ¹³C: 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as an unequivocal confirmation of its molecular formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[4]

Predicted Mass Spectrum (ESI-HRMS)

The molecule contains both a basic nitrogen site (in the quinazolinone ring) and an acidic carboxylic acid group, making it amenable to ionization in both positive and negative modes.

-

Positive Ion Mode ([M+H]⁺): The most abundant ion is expected to be the protonated molecule.

-

Calculated Monoisotopic Mass: 232.0848 g/mol for C₁₂H₁₂N₂O₃.[2]

-

Expected m/z for [C₁₂H₁₃N₂O₃]⁺: 233.0921.

-

-

Negative Ion Mode ([M-H]⁻): Deprotonation of the carboxylic acid will yield the carboxylate anion.

-

Expected m/z for [C₁₂H₁₁N₂O₃]⁻: 231.0775.

-

-

Adducts: In positive ion mode, sodium adducts ([M+Na]⁺) at m/z 255.0740 are also commonly observed.[5]

Table 2: Predicted HRMS Data

| Ion Species | Formula | Mode | Predicted Exact m/z |

| [M+H]⁺ | [C₁₂H₁₃N₂O₃]⁺ | Positive | 233.0921 |

| [M+Na]⁺ | [C₁₂H₁₂N₂O₃Na]⁺ | Positive | 255.0740 |

| [M-H]⁻ | [C₁₂H₁₁N₂O₃]⁻ | Negative | 231.0775 |

Experimental Protocol for ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known calibration standard across the desired mass range.

-

Method Setup: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. Set the mass analyzer to acquire data in a range that includes the expected m/z values (e.g., m/z 100-500).

-

Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Determine the experimental m/z of the observed ions. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~3300 cm⁻¹ to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

N-H Stretch (Amide): A moderate, sharp peak is expected around 3200-3100 cm⁻¹, corresponding to the N-H bond in the lactam ring.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoic acid chain will be just below 3000 cm⁻¹.

-

C=O Stretches (Carbonyl Region): This region is highly diagnostic. Two distinct, strong peaks are anticipated:

-

Carboxylic Acid C=O: Around 1710-1700 cm⁻¹.

-

Amide C=O (Lactam): Around 1680-1660 cm⁻¹. This is a key signature of the 4-quinazolinone core.[6]

-

-

C=N and C=C Stretches: Strong to medium absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=N bond vibration and the aromatic C=C ring stretches.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| N-H Stretch | Amide (Lactam) | 3200 - 3100 | Medium |

| Aromatic C-H Stretch | Benzene Ring | > 3000 | Medium |

| Aliphatic C-H Stretch | Butanoic Chain | < 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1700 | Strong |

| C=O Stretch | Amide (Lactam) | 1680 - 1660 | Strong |

| C=N / C=C Stretches | Quinazolinone Ring | 1620 - 1450 | Medium-Strong |

Experimental Protocol for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: The acquired spectrum will be automatically ratioed against the background. Label the significant peaks and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for characterizing conjugated systems like the quinazolinone core.

Predicted UV-Vis Absorption

The extended π-conjugated system of the quinazolinone ring is expected to produce strong absorption bands in the UV region.

-

π → π Transitions:* Strong absorptions are expected in the 220-280 nm range, arising from electronic transitions within the aromatic and heterocyclic ring system.

-

n → π Transitions:* A weaker, longer-wavelength absorption band may be observed above 300 nm, corresponding to the transition of a non-bonding electron (from N or O) to an anti-bonding π* orbital of the carbonyl or imine groups.

Table 4: Predicted UV-Vis Absorption Data (in Methanol)

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |

| π → π | Quinazolinone Ring | ~230 and ~270 |

| n → π | C=O, C=N | ~310 - 330 |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

-